molecular formula C8H6FN3 B2636812 4-(2-Fluorophenyl)-1h-1,2,3-triazole CAS No. 369363-56-4

4-(2-Fluorophenyl)-1h-1,2,3-triazole

Cat. No.: B2636812
CAS No.: 369363-56-4
M. Wt: 163.155
InChI Key: XQNLLPNGLMIYRT-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1h-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1h-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The general reaction scheme is as follows:

R-N3+R’-CCHCu(I)R-1H-1,2,3-triazole-R’\text{R-N}_3 + \text{R'-C}\equiv\text{CH} \xrightarrow{\text{Cu(I)}} \text{R-1H-1,2,3-triazole-R'} R-N3​+R’-C≡CHCu(I)​R-1H-1,2,3-triazole-R’

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-1h-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides under specific conditions.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-Fluorophenyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(2-Fluorophenyl)-1h-1,2,3-triazole can be compared with other similar compounds, such as:

    4-Phenyl-1h-1,2,3-triazole: Lacks the fluorine substitution, which may result in different chemical and biological properties.

    4-(2-Chlorophenyl)-1h-1,2,3-triazole: Substitution with chlorine instead of fluorine can lead to variations in reactivity and biological activity.

    4-(2-Bromophenyl)-1h-1,2,3-triazole: Bromine substitution may impart different electronic and steric effects compared to fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(2-fluorophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLLPNGLMIYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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